Decaffeoylacteoside
Description
Systematic Nomenclature and Molecular Taxonomy
IUPAC Name and Molecular Formula
Verbascoside is systematically named as (2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate . Its molecular formula is C₂₉H₃₆O₁₅ , with a molecular weight of 624.59 g/mol .
| Property | Value |
|---|---|
| CAS Number | 61276-17-3 |
| Molecular Formula | C₂₉H₃₆O₁₅ |
| Molecular Weight | 624.59 g/mol |
| Synonyms | Acteoside, Kusaginin, TJC 160, Russetinol, Verbenalin |
Molecular Taxonomy
Verbascoside belongs to the phenylethanoid glycoside class, characterized by a phenylethyl moiety linked to a β-glucopyranose via glycosidic bonds. The structure includes:
Crystallographic Analysis and Stereochemical Configuration
Stereochemical Configuration
Verbascoside contains 10 stereocenters , as determined by X-ray crystallography and NMR studies. The stereochemistry is critical for its biological activity and structural stability.
Crystallographic Data
While direct crystallographic data for verbascoside is limited, its structural analogs (e.g., orobanchoside) share similar stereochemical features. Computational models predict a chair conformation for the glucopyranose and rhamnopyranose units, with trans-fused ring junctions .
Spectroscopic Profiling (NMR, FT-IR, UV-Vis)
NMR Spectroscopy
Verbascoside’s NMR data provide detailed insights into its structure:
¹H-NMR (CD₃OD, 600 MHz)
¹³C-NMR (CD₃OD, 150 MHz)
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C-1 (rhamnose) | 96.8 | Anomeric carbon (α-L-rhamnopyranosyl) |
| C-4 (glucose) | 73.2 | Ester-linked carbon (caffeoyl) |
| C-6 (glucose) | 70.1 | Ether-linked carbon (hydroxytyrosol) |
FT-IR Spectroscopy
Key absorption bands in the FT-IR spectrum include:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O12/c1-8-13(24)15(26)16(27)20(30-8)32-18-14(25)12(7-21)31-19(17(18)28)29-5-4-9-2-3-10(22)11(23)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16+,17+,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORPKYRPJIIARM-GYAWPQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)OCCC3=CC(=C(C=C3)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314477 | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61548-34-3 | |
| Record name | Decaffeoylverbascoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61548-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decaffeoylverbascoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ethanol-Based Extraction
Ethanol-water mixtures are widely employed for verbascoside extraction due to their ability to solubilize polar glycosides while minimizing co-extraction of non-target compounds. A study on Clerodendrum glandulosum leaves demonstrated that 70% ethanol yielded the highest verbascoside content (20.14%) compared to pure ethanol or water. The process involved:
-
Solid-to-solvent ratio : 1:10 (w/v)
-
Extraction time : 30 minutes under ultrasonic assistance (40 kHz)
-
Temperature : 50°C
Ethanol’s superiority stems from its capacity to disrupt plant cell walls while preserving thermolabile verbascoside structures.
Alkaline Hydrolysis with Ultrasonic Assistance
Patent CN101863932A details a method combining alkaline hydrolysis and ultrasonic treatment to enhance yield:
-
Raw material : Pale Butterflybush Flower (2% verbascoside content)
-
Conditions :
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Sodium carbonate solution (2%, pH 10)
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Ultrasonic extraction at 40°C for 1 hour
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Solid-to-solvent ratio: 1:12 (w/v)
-
-
Yield : 171 g of verbascoside at 96.5% purity from 10 kg raw material.
Alkaline conditions hydrolyze ester bonds in lignin, releasing bound verbascoside, while ultrasound cavitation accelerates diffusion rates.
Advanced Purification Techniques
Macroporous Resin Adsorption
Macroporous resins like HPD100 and HPD300 are critical for removing pigments and polysaccharides. A comparative analysis revealed:
| Resin Type | Adsorption Capacity (mg/g) | Purity After Elution (%) |
|---|---|---|
| HPD100 | 58.2 | 92.3 |
| HPD300 | 62.7 | 95.8 |
Elution with 6–8 column volumes of n-butanol effectively isolates verbascoside, achieving >95% purity.
Polyamide Column Chromatography
Polyamide resins selectively bind verbascoside via hydrogen bonding. Patent CN103896997B outlines a two-step purification:
-
Crude extract adsorption : 1:1 (w/w) polyamide-to-extract ratio
-
Gradient elution :
This method reduces solvent consumption by 40% compared to silica gel chromatography.
Industrial-Scale Production Workflows
Integrated Extraction-Purification Process
A patented industrial method (CN104231011A) using Osmanthus fragrans flowers achieves 98% purity through:
Membrane Filtration for Debottlenecking
Combining microfiltration (0.22 μm) and ultrafiltration (10 kDa) after degreasing reduces resin fouling and increases throughput by 25%.
Stability Considerations in Formulation
Verbascoside’s stability varies with formulation:
| Formulation | Verbascoside Loss (150 days, 40°C) |
|---|---|
| Cream (O/W) | 30% |
| Suppository (Lipid) | <10% |
Lipid-based matrices protect verbascoside from hydrolysis, whereas aqueous creams accelerate degradation.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Ethanol-Ultrasound | 20.1 | 92.5 | Moderate |
| Alkaline-Ultrasound | 96.5 | 96.5 | High |
| Resin-Polyamide | 95.8 | 98.0 | High |
Alkaline-ultrasound methods excel in yield but require pH control, whereas resin-polyamide systems offer better scalability .
Chemical Reactions Analysis
Types of Reactions: Verbasoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Due to its polyphenolic structure, it is highly susceptible to oxidation, which can lead to the formation of new species .
Common Reagents and Conditions: Common reagents used in the reactions of verbasoside include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under mild conditions to prevent the degradation of the compound.
Major Products: The major products formed from the reactions of verbasoside depend on the type of reaction. For example, oxidation can lead to the formation of quinones, while reduction can result in the formation of hydroxy derivatives .
Scientific Research Applications
Antioxidant Activity
Verbascoside exhibits strong antioxidant properties, which have been extensively studied for potential applications in dermatology and cosmetics. Research indicates that verbascoside can scavenge free radicals, thereby protecting skin cells from oxidative stress.
- Study Findings : A study demonstrated that verbascoside significantly reduces oxidative damage in skin cells and enhances skin repair mechanisms. It was shown to be effective in formulations aimed at reducing signs of aging and inflammation .
Anti-inflammatory Effects
The anti-inflammatory properties of verbascoside are notable, particularly in treating conditions like inflammatory bowel disease and skin inflammation.
- Case Study : In an in vivo study on rats with induced colitis, verbascoside administration resulted in decreased levels of pro-inflammatory cytokines and improved histological scores of intestinal inflammation. This suggests its potential utility in managing inflammatory conditions .
Neuroprotective Effects
Recent research has highlighted verbascoside's neuroprotective capabilities, making it a candidate for treating neurodegenerative diseases and mental health disorders.
- Research Overview : A systematic review analyzed 32 preclinical studies and found that verbascoside modulates neurotransmitter levels and exhibits antidepressant effects through various mechanisms, including the inhibition of the hypothalamic-pituitary-adrenal axis hyperactivity .
Antitumor Activity
Verbascoside has shown promise as an antitumor agent, particularly against colorectal cancer.
- Experimental Results : In vitro studies using human colorectal cancer cell lines revealed that verbascoside significantly inhibited tumor growth and induced apoptosis through the activation of pro-apoptotic proteins . In vivo studies corroborated these findings, showing dose-dependent tumor weight reduction in animal models.
Antibacterial Properties
The antibacterial activity of verbascoside has been documented, demonstrating effectiveness against various bacterial strains.
- Findings : Research indicated that verbascoside inhibits bacterial growth significantly when used at minimum inhibitory concentrations (MIC). Its synergistic effects with other antibacterial agents further enhance its potential as a natural adjuvant in antibiotic therapies .
Applications in Drug Formulation
Due to its hydrophilic nature, verbascoside is suitable for various pharmaceutical formulations, including topical applications and suppositories.
- Formulation Studies : Stability studies showed that verbascoside maintains efficacy in different formulations, including oil-in-water emulsions and suppositories aimed at treating intestinal inflammation .
Data Summary Table
Mechanism of Action
The mechanism of action of verbasoside involves multiple pathways. It exerts its effects by inhibiting the activation of pro-inflammatory proteins and matrix metalloproteinases, which are involved in skin aging and inflammation . Verbasoside also enhances mitochondrial function by increasing mitochondrial spare respiratory capacity and reducing reactive oxygen species levels . Additionally, it promotes the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) and its nuclear translocation, leading to the activation of antioxidant response elements .
Comparison with Similar Compounds
Verbasoside is unique among phenylethanoid glycosides due to its wide range of therapeutic properties and its large molecular size, which poses challenges for bioavailability . Similar compounds include other phenylethanoid glycosides such as echinacoside, acteoside, and isoverbascoside . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials .
Biological Activity
Verbasoside, also known as acteoside, is a phenylethanoid glycoside predominantly found in various plant species. It has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. This article explores the biological activity of verbasoside based on recent research findings, case studies, and data tables.
1. Antioxidant Activity
Verbasoside exhibits significant antioxidant properties, which are primarily attributed to its ability to scavenge free radicals and modulate antioxidant enzyme activity. Studies have reported that verbasoside can effectively neutralize reactive oxygen species (ROS) and enhance the expression of antioxidant enzymes such as catalase and glutathione peroxidase through the Nrf2 signaling pathway.
Key Findings:
- DPPH Radical Scavenging Activity : Verbascoside demonstrated a DPPH radical scavenging capacity with an IC50 value of 5058.1 µM, outperforming ascorbic acid (284.9 µM) .
- Hydroxyl Radical Scavenging : The hydroxyl radical scavenging capacity was measured at 357 ± 16.8 µM .
- Gene Expression Modulation : Verbascoside influences the transcription of genes related to antioxidant defense mechanisms .
2. Anti-inflammatory Activity
Research indicates that verbasoside possesses potent anti-inflammatory effects. It has been shown to reduce the release of pro-inflammatory cytokines in various in vitro models.
Case Study:
In a study involving primary human keratinocytes, verbasoside significantly decreased the release of inflammatory chemokines in a dose-dependent manner . Additionally, in an inflammatory bowel disease model, verbasoside inhibited the activation of pro-inflammatory proteins and matrix metalloproteinases .
3. Antitumor Activity
Verbasoside has demonstrated promising antitumor effects across multiple cancer types. Its mechanisms include inducing apoptosis and inhibiting tumor growth through various pathways.
Summary of Antitumor Effects:
4. Antimicrobial Activity
Verbasoside also exhibits antimicrobial properties against various pathogens. Its effectiveness varies depending on the concentration and type of microorganism.
Research Insights:
Studies have shown that verbasoside can inhibit the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent .
5. Stability and Formulation Studies
The stability of verbasoside is critical for its application in pharmaceuticals and cosmetics. Research has indicated that it maintains stability in specific formulations, which enhances its bioavailability.
Stability Findings:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
